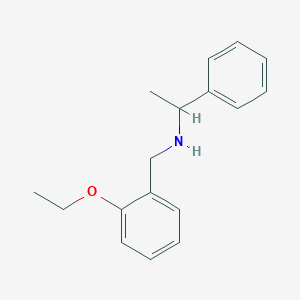
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{4-nitrophenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{4-nitrophenyl}acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{4-nitrophenyl}acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the reaction of an appropriate 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of a base can introduce these groups onto the pyrazole ring.
Acylation Reaction: The final step involves the acylation of the pyrazole derivative with 4-nitrophenylacetic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{4-nitrophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{4-nitrophenyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(4-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{4-nitrophenyl}acetamide is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties. This group can participate in various redox reactions and may enhance the compound’s biological activity compared to its analogs.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H18N4O3/c1-4-18-11(3)15(10(2)17-18)16-14(20)9-12-5-7-13(8-6-12)19(21)22/h5-8H,4,9H2,1-3H3,(H,16,20) |
InChI Key |
AFSKDMOIQQQUPL-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (E)-2-[2-[[4-(diethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy]phenyl]-3-methoxyprop-2-enoate](/img/structure/B260746.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B260748.png)
![ethyl 2-[(5E)-5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B260749.png)
![(5E)-3-(butan-2-yl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B260750.png)
![ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B260751.png)
![(5Z)-5-[(2,5-dimethylphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B260753.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B260755.png)
![N-[1-({2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B260759.png)
![(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-methylhydrazinecarbothioamide](/img/structure/B260760.png)



![N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B260767.png)
![1-benzyl-2-(heptylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B260769.png)
